
1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine
Overview
Description
“(2-methanesulfonyl-6-methoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1803598-65-3 . It has a molecular weight of 252.72 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (2-methoxy-6-(methylsulfonyl)phenyl)hydrazine hydrochloride . The InChI code for this compound is 1S/C8H12N2O3S.ClH/c1-13-6-4-3-5-7 (8 (6)10-9)14 (2,11)12;/h3-5,10H,9H2,1-2H3;1H .Scientific Research Applications
Metabolic Pathways and Enzymatic Reactions
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004) is a novel antidepressant whose metabolic pathways have been comprehensively studied. The metabolism involves the oxidation of Lu AA21004 to various metabolites, primarily catalyzed by cytochrome P450 enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6. Key metabolites include a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which is further oxidized to a corresponding benzoic acid. The metabolism is characterized by intrinsic clearances and enzyme kinetics, revealing the metabolic pathways' complexity and efficiency (Hvenegaard et al., 2012).
Structural and Computational Analysis
1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and analyzed through single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations were performed to identify reactive sites for electrophilic and nucleophilic interactions. The study of the molecular Hirshfeld surface provided insight into the nature of intermolecular contacts, highlighting the significant contribution of H…H interactions in the molecular structure (Kumara et al., 2017).
Therapeutic Applications and Receptor Binding
Piperazine derivatives have been synthesized and evaluated for their potential therapeutic applications, especially focusing on their binding affinity to various receptors. For instance, certain derivatives have shown considerable antagonistic activity in receptor functional assays, indicating their potential as therapeutic agents in areas like psychiatry and neurology (Park et al., 2010).
Antimicrobial and Antioxidant Activities
Novel piperazine derivatives have been synthesized and their antimicrobial and antioxidant activities have been evaluated. Some compounds demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains. Moreover, certain derivatives also exhibited moderate antioxidant activity, highlighting their potential in therapeutic and preventive healthcare applications (Mallesha et al., 2011).
Anti-Malarial Activity
Some piperazine derivatives possess anti-malarial activity. The crystal structures of these compounds have been reported, emphasizing the importance of molecular conformations and specific substituents for generating anti-malarial activity. The study also delved into the intermolecular interactions, providing insights into the compounds' potential as anti-malarial agents (Cunico et al., 2009).
properties
IUPAC Name |
1-(2-methoxy-6-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-17-10-4-3-5-11(18(2,15)16)12(10)14-8-6-13-7-9-14/h3-5,13H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWLYYUUWSKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238539 | |
| Record name | 1-[2-Methoxy-6-(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methanesulfonyl-6-methoxy-phenyl)-piperazine | |
CAS RN |
1000018-42-7 | |
| Record name | 1-[2-Methoxy-6-(methylsulfonyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Methoxy-6-(methylsulfonyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




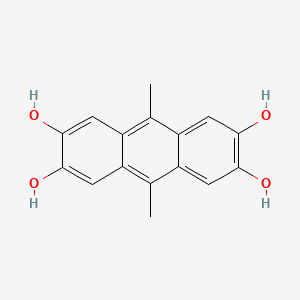
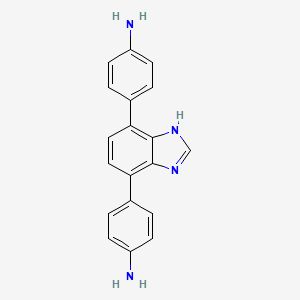
![1,1'-(5'-(4-(1H-Imidazol-1-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(1H-imidazole)](/img/structure/B3069772.png)
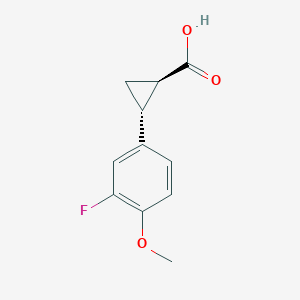
![[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B3069781.png)
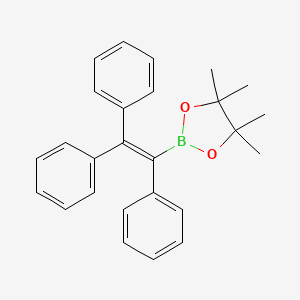
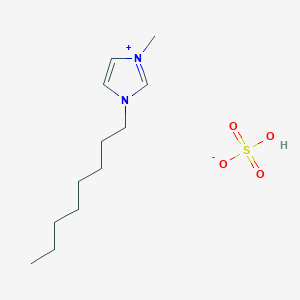

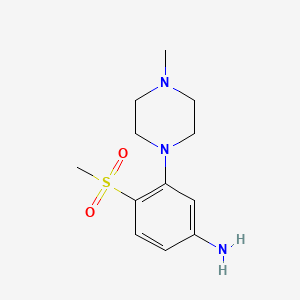
![3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3069835.png)


